molecular formula C9H11ClO2Zn B8691405 zinc;4-methanidyl-1,2-dimethoxybenzene;chloride

zinc;4-methanidyl-1,2-dimethoxybenzene;chloride

Cat. No.: B8691405
M. Wt: 252.0 g/mol
InChI Key: NSGGLZPCWTUMDD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

zinc;4-methanidyl-1,2-dimethoxybenzene;chloride is an organozinc compound with the molecular formula (CH₃O)₂C₆H₃CH₂ZnCl. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its utility in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

zinc;4-methanidyl-1,2-dimethoxybenzene;chloride can be synthesized through the reaction of 3,4-dimethoxybenzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

3,4-Dimethoxybenzyl chloride+Zn3,4-Dimethoxybenzylzinc chloride\text{3,4-Dimethoxybenzyl chloride} + \text{Zn} \rightarrow \text{this compound} 3,4-Dimethoxybenzyl chloride+Zn→3,4-Dimethoxybenzylzinc chloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

zinc;4-methanidyl-1,2-dimethoxybenzene;chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc chloride moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Solvents: Tetrahydrofuran (THF) is commonly used as the solvent.

    Bases: Bases like potassium carbonate or sodium hydroxide are often used to facilitate the reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are typically biaryl compounds.

Scientific Research Applications

zinc;4-methanidyl-1,2-dimethoxybenzene;chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of zinc;4-methanidyl-1,2-dimethoxybenzene;chloride involves the transfer of the benzyl group to a target molecule. In cross-coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxybenzylzinc chloride
  • 4-Methoxybenzylzinc chloride
  • 2-Methoxybenzylzinc chloride

Uniqueness

zinc;4-methanidyl-1,2-dimethoxybenzene;chloride is unique due to the presence of two methoxy groups at the 3 and 4 positions of the benzyl ring. This structural feature imparts specific electronic and steric properties that influence its reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C9H11ClO2Zn

Molecular Weight

252.0 g/mol

IUPAC Name

zinc;4-methanidyl-1,2-dimethoxybenzene;chloride

InChI

InChI=1S/C9H11O2.ClH.Zn/c1-7-4-5-8(10-2)9(6-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1

InChI Key

NSGGLZPCWTUMDD-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)[CH2-])OC.[Cl-].[Zn+2]

Origin of Product

United States

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